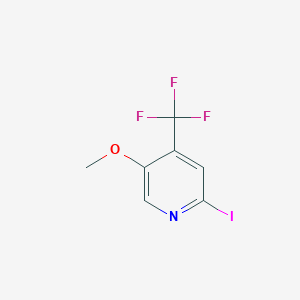

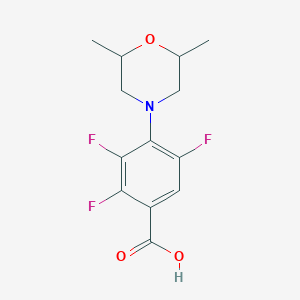

![molecular formula C18H27N3O3 B1413174 (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 1858251-50-9](/img/structure/B1413174.png)

(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

説明

(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester, also known as AOX, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. AOX is a carbamate derivative that has been synthesized through a multi-step process involving several chemical reactions.

科学的研究の応用

Synthesis and Crystal Structure

Synthesis and Anti-HIV Activity : The compound (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester and its derivatives have been explored for their potential in anti-HIV activity. A study demonstrated that specific derivatives exhibited moderate inhibitory activity against HIV-1 and HIV-2, suggesting their potential as leads for antiviral agents (Khan et al., 2012).

Synthetic and Crystallographic Studies : Another study focused on the synthetic and crystallographic analysis of a similar compound. It emphasized the synthesis of the compound from various base materials, characterizing it through different spectroscopic techniques and X-ray diffraction studies. The crystal structure and packing details provided insights into the compound's physical properties (Kant et al., 2015).

Biological Activity

Anti-Tuberculosis Agents : A study on the synthesis of adamantyl-imidazolo-thiadiazoles as anti-tuberculosis agents targeting Sterol 14α-Demethylase (CYP51) revealed that specific derivatives showed potent inhibitory activity towards M. tuberculosis. This highlights the compound's potential in developing new anti-tuberculosis drugs (Anusha et al., 2015).

Antimicrobial and Anti-inflammatory Activities : The compound's derivatives have also been investigated for antimicrobial and anti-inflammatory properties. Studies found that certain derivatives displayed significant activities against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans. Moreover, they showed promising anti-inflammatory activity in in vivo studies, further broadening the potential applications in medical and pharmaceutical research (Kadi et al., 2007).

Material Science

- Thermally Stable Polymers : Research into the synthesis of thermally stable polymers incorporating adamantyl groups, including the compound , revealed enhanced hydrolysis resistance and thermal stability. These findings are crucial for developing advanced materials with improved thermal properties (Matsumoto et al., 1991).

作用機序

Adamantane derivatives

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration. It is unique in that it is rigid and virtually stress-free. Adamantane derivatives, such as amantadine, have been used as antiviral and antiparkinsonian agents .

Carbamates

Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, from use as an insecticide and fungicide to use in the treatment of myasthenia gravis and Alzheimer’s disease .

特性

IUPAC Name |

tert-butyl N-[[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-17(2,3)23-16(22)19-10-14-20-15(21-24-14)18-7-11-4-12(8-18)6-13(5-11)9-18/h11-13H,4-10H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXMDGUPFDVBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NO1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

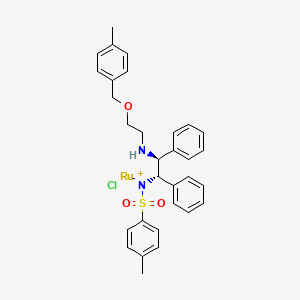

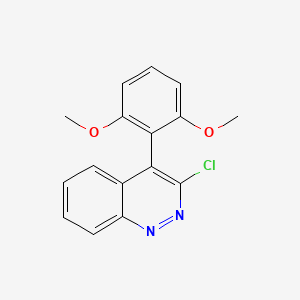

![3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid](/img/structure/B1413097.png)

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)

![6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B1413100.png)